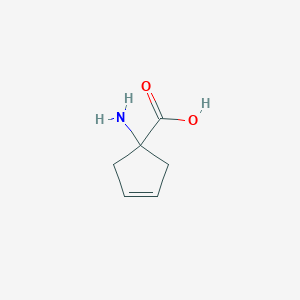
1-Aminocyclopent-3-enecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Aminocyclopent-3-enecarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H9NO2 and its molecular weight is 127.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
1-Aminocyclopent-3-enecarboxylic acid has been investigated for its role in the development of therapeutic agents. Notably, compounds related to this structure have shown promise as inhibitors of GABA aminotransferase, which is relevant for treating neurological disorders such as epilepsy and addiction. A patent (US9670141B2) highlights its potential in developing GABA aminotransferase inhibitors for various medical conditions, including hepatocellular carcinoma .
Case Study: Neuropharmacological Effects
Research indicates that derivatives of this compound may modulate neurotransmitter systems effectively. For instance, studies have demonstrated that certain analogs can enhance GABAergic transmission, which could be beneficial in managing anxiety and seizure disorders. The specific mechanisms involve the inhibition of GABA degradation, leading to increased availability of this crucial neurotransmitter .
Organic Synthesis Applications
The compound serves as a versatile building block in organic synthesis. Its unique cyclopentene structure allows for various transformations that can lead to complex molecules useful in pharmaceuticals and agrochemicals.
Synthesis Example
A notable synthetic route involves the reaction of this compound with electrophiles to form substituted cyclopentene derivatives. This method has been utilized in synthesizing compounds with anti-cancer properties, showcasing the compound's utility in drug discovery .
Biochemical Probes
In biochemistry, this compound can act as a probe for studying enzyme kinetics and metabolic pathways involving amino acids. Its structural similarity to natural amino acids allows it to be incorporated into various biochemical assays.
Experimental Findings
Experimental data suggest that this compound can inhibit specific enzymes involved in amino acid metabolism, providing insights into metabolic disorders. For example, studies have shown that it can competitively inhibit enzymes like transaminases, which are critical in amino acid catabolism .
Data Table: Summary of Applications
Propiedades
Número CAS |
27314-05-2 |
|---|---|
Fórmula molecular |
C6H9NO2 |
Peso molecular |
127.14 g/mol |
Nombre IUPAC |
1-aminocyclopent-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C6H9NO2/c7-6(5(8)9)3-1-2-4-6/h1-2H,3-4,7H2,(H,8,9) |
Clave InChI |
URVAZCZXGWHWCH-UHFFFAOYSA-N |
SMILES |
C1C=CCC1(C(=O)O)N |
SMILES canónico |
C1C=CCC1(C(=O)O)N |
Sinónimos |
1-aminocyclopent-3-ene-1-carboxylic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















